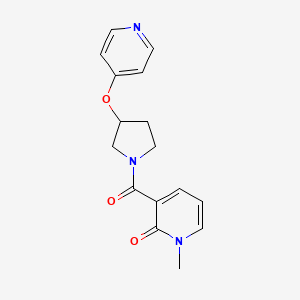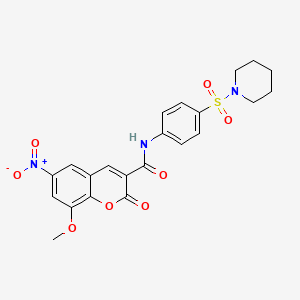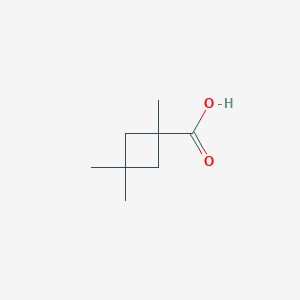
1,3,3-Trimethylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3-Trimethylcyclobutane-1-carboxylic acid, also known as TCC, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential applications. TCC is a chiral compound, meaning it exists in two mirror-image forms, and has been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Insights
1,3,3-Trimethylcyclobutane-1-carboxylic acid plays a significant role in the synthesis and study of cyclobutane-containing compounds. The synthesis of (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids highlights the application of cyclobutane derivatives in achieving high enantiomeric excess and overall yields through a chiral uracil equivalent. This method demonstrates the utility of cyclobutane structures in constructing complex, chiral molecules (Gauzy et al., 2004).
Furthermore, the folding into a 12-helical conformation by cyclobutane beta-amino acid oligomers emphasizes the conformational preferences of these molecules in both solution and solid states, suggesting their potential in designing novel biomimetic structures (Fernandes et al., 2010).
Additionally, the study of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids reveals the impact of stereochemistry on physical-chemical properties, such as pKa values, providing insights into the influence of structural elements on the behavior of cyclobutane derivatives (Chernykh et al., 2016).
Advanced Material and Polymer Research
The solid-state trimerisation of a diene diacid resulting in a bicyclobutyl with carboxylic acid groups showcases the application of cyclobutane derivatives in material science, particularly in the synthesis of novel polymeric structures. This research not only provides a new method for constructing bicyclobutyl compounds but also expands the potential applications of cyclobutane derivatives in developing materials with unique properties (Atkinson et al., 2011).
Diagnostic and Therapeutic Research
Cyclobutane derivatives have shown potential in diagnostic and therapeutic research, particularly in tumor imaging with positron emission tomography (PET). The improved synthesis of anti-[18F]FACBC, a non-natural amino acid, underlines the applicability of cyclobutane structures in creating compounds suitable for large-scale preparations and human use, indicating the significance of cyclobutane derivatives in advancing medical imaging technologies (McConathy et al., 2003).
Eigenschaften
IUPAC Name |
1,3,3-trimethylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-7(2)4-8(3,5-7)6(9)10/h4-5H2,1-3H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSSRNZADBBEEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,3-Trimethylcyclobutane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

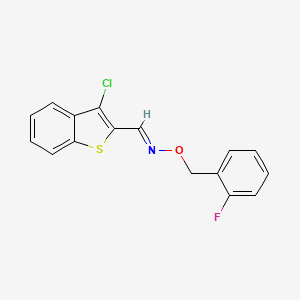
![4-{[1-(6-Chloropyridine-2-carbonyl)piperidin-3-yl]sulfonyl}morpholine](/img/structure/B2382059.png)
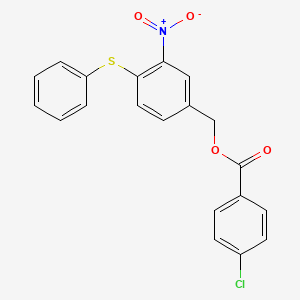
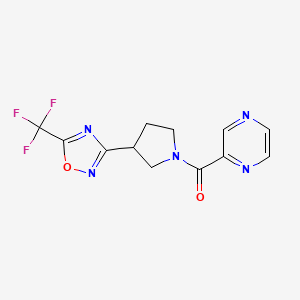
![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2382067.png)
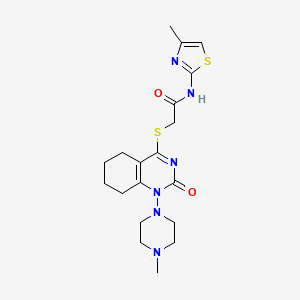
![4-ethyl-3-(2-phenyl-1,3-thiazol-4-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2382069.png)
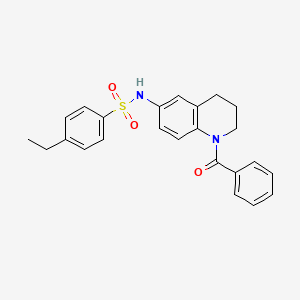
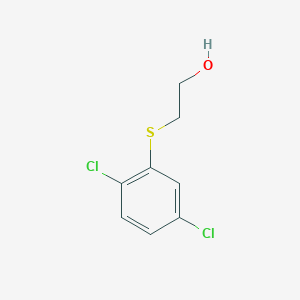
![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2382076.png)
![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)
